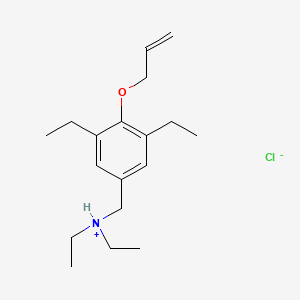
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group attached to an amine functional group, with additional allyloxy and tetraethyl substitutions. The hydrochloride form of this compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride typically involves the reaction of benzyl chloride with ammonia in an aqueous solution. This reaction can be catalyzed by various agents, including Raney nickel, to enhance the yield and efficiency . Another method involves the reduction of benzonitrile or the reductive amination of benzaldehyde .
Industrial Production Methods
Industrial production of this compound often employs the catalytic hydrogenation of benzonitrile or the reaction of benzaldehyde with ammonia in the presence of hydrogen and catalysts . These methods are preferred due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary amines, and alkyl halides.
Major Products
The major products formed from these reactions include various substituted benzylamines, benzyl alcohols, and benzyl ethers .
Scientific Research Applications
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanamine: Similar in structure but lacks the allyloxy and tetraethyl substitutions.
Benzylamine: The parent compound without additional substitutions.
Aniline: Contains an amine group attached directly to a benzene ring, differing in structure and properties.
Uniqueness
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
7192-70-3 |
|---|---|
Molecular Formula |
C18H30ClNO |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
(3,5-diethyl-4-prop-2-enoxyphenyl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-6-11-20-18-16(7-2)12-15(13-17(18)8-3)14-19(9-4)10-5;/h6,12-13H,1,7-11,14H2,2-5H3;1H |
InChI Key |
YUDLWFPFOIMWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OCC=C)CC)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


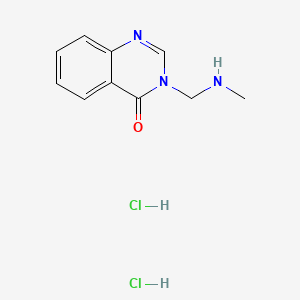


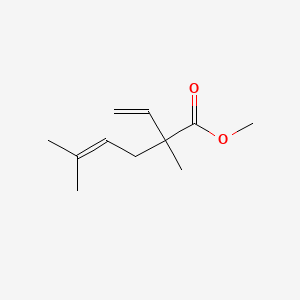
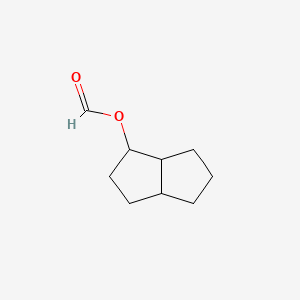
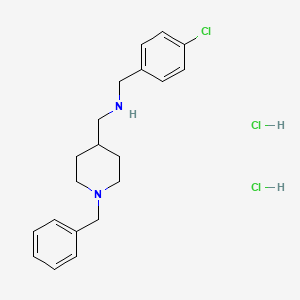
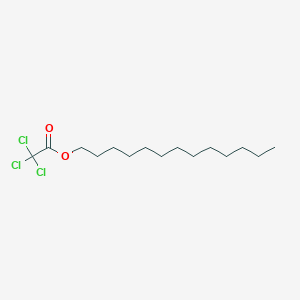
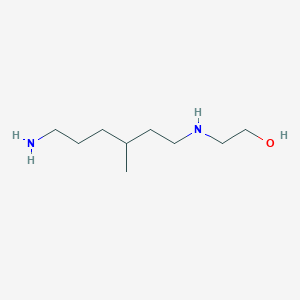
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
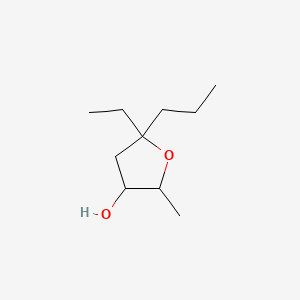
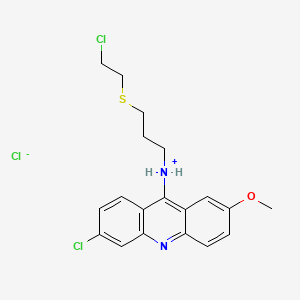
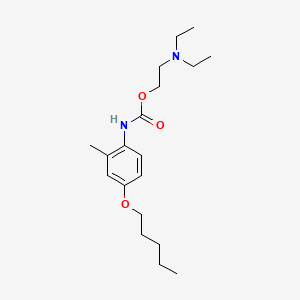
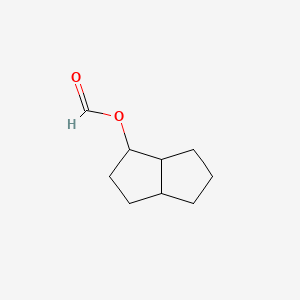
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)
